3-(7-tert-butyl-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)-N-{3-[ethyl(3-methylphenyl)amino]propyl}propanamide
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Overview
Description
N-{3-[ETHYL(3-METHYLPHENYL)AMINO]PROPYL}-3-[7-(2-METHYL-2-PROPANYL)-4-OXO-3,4,5,6,7,8-HEXAHYDRO1BENZOTHIENO[2,3-D]PYRIMIDIN-2-YL]PROPANAMIDE is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that combines aromatic and heterocyclic elements, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{3-[ETHYL(3-METHYLPHENYL)AMINO]PROPYL}-3-[7-(2-METHYL-2-PROPANYL)-4-OXO-3,4,5,6,7,8-HEXAHYDRO1BENZOTHIENO[2,3-D]PYRIMIDIN-2-YL]PROPANAMIDE involves multiple steps, including the formation of the benzothieno[2,3-d]pyrimidine core and subsequent functionalization. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow chemistry and automated synthesis can be employed to streamline the production process.
Chemical Reactions Analysis
Types of Reactions
N-{3-[ETHYL(3-METHYLPHENYL)AMINO]PROPYL}-3-[7-(2-METHYL-2-PROPANYL)-4-OXO-3,4,5,6,7,8-HEXAHYDRO1BENZOTHIENO[2,3-D]PYRIMIDIN-2-YL]PROPANAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can modify the functional groups, leading to different derivatives.
Substitution: The aromatic and heterocyclic rings can participate in substitution reactions, introducing new functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions often involve controlled temperatures and pH levels to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups, leading to a variety of derivatives.
Scientific Research Applications
N-{3-[ETHYL(3-METHYLPHENYL)AMINO]PROPYL}-3-[7-(2-METHYL-2-PROPANYL)-4-OXO-3,4,5,6,7,8-HEXAHYDRO1BENZOTHIENO[2,3-D]PYRIMIDIN-2-YL]PROPANAMIDE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its therapeutic potential in treating various diseases, such as cancer and neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-{3-[ETHYL(3-METHYLPHENYL)AMINO]PROPYL}-3-[7-(2-METHYL-2-PROPANYL)-4-OXO-3,4,5,6,7,8-HEXAHYDRO1BENZOTHIENO[2,3-D]PYRIMIDIN-2-YL]PROPANAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Benzothiophene derivatives: Share the benzothiophene core structure and exhibit similar chemical properties.
Pyrimidine derivatives: Contain the pyrimidine ring and are used in various chemical and biological applications.
Aromatic amines: Feature the amino group attached to an aromatic ring, similar to the ethyl(3-methylphenyl)amino group in the compound.
Uniqueness
N-{3-[ETHYL(3-METHYLPHENYL)AMINO]PROPYL}-3-[7-(2-METHYL-2-PROPANYL)-4-OXO-3,4,5,6,7,8-HEXAHYDRO1BENZOTHIENO[2,3-D]PYRIMIDIN-2-YL]PROPANAMIDE stands out due to its unique combination of aromatic and heterocyclic elements, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C29H40N4O2S |
---|---|
Molecular Weight |
508.7 g/mol |
IUPAC Name |
3-(7-tert-butyl-4-oxo-5,6,7,8-tetrahydro-3H-[1]benzothiolo[2,3-d]pyrimidin-2-yl)-N-[3-(N-ethyl-3-methylanilino)propyl]propanamide |
InChI |
InChI=1S/C29H40N4O2S/c1-6-33(21-10-7-9-19(2)17-21)16-8-15-30-25(34)14-13-24-31-27(35)26-22-12-11-20(29(3,4)5)18-23(22)36-28(26)32-24/h7,9-10,17,20H,6,8,11-16,18H2,1-5H3,(H,30,34)(H,31,32,35) |
InChI Key |
QXOWTWZITDNHIO-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CCCNC(=O)CCC1=NC2=C(C3=C(S2)CC(CC3)C(C)(C)C)C(=O)N1)C4=CC=CC(=C4)C |
Origin of Product |
United States |
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